Cdk9-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-25 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinases family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxyl-terminal domain of RNA polymerase II. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where aberrant CDK9 activity is often observed.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk9-IN-25 typically involves multiple steps, including cyclization, reduction, nucleophilic substitution, and Suzuki-Miyaura coupling reactions. The process begins with the preparation of key intermediates, followed by their sequential transformation under controlled conditions. For instance, malononitrile and 1-bromo-2-(2-bromoethoxy)ethane are cyclized and reduced to form the core structure, which is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine. The final step involves a Suzuki-Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to avoid side reactions and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions: Cdk9-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various halides are employed under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Cdk9-IN-25 has a wide range of scientific research applications:
Mechanism of Action
Cdk9-IN-25 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxyl-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes essential for cell survival and proliferation .
Comparison with Similar Compounds
- Flavopiridol
- AZD4573
- Enitociclib
Properties
Molecular Formula |
C15H16FN5 |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-fluoropyridin-4-yl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C15H16FN5/c1-15(2,3)20-14-13(10-4-5-18-11(16)8-10)19-12-9-17-6-7-21(12)14/h4-9,20H,1-3H3 |
InChI Key |
ZYFXIIVUZWWWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC(=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.